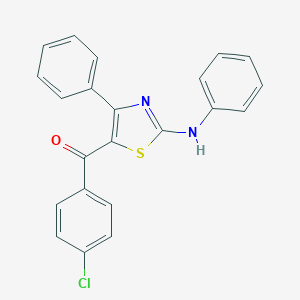![molecular formula C26H24ClN3O3 B281991 4-{4-[4-(3-Chlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid](/img/structure/B281991.png)
4-{4-[4-(3-Chlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{4-[4-(3-Chlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid, also known as CP-724714, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. This compound belongs to the class of tyrosine kinase inhibitors and has been shown to inhibit the activity of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).
Wirkmechanismus
4-{4-[4-(3-Chlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid inhibits the activity of EGFR and HER2 by binding to the ATP-binding site of the receptors, thereby preventing the phosphorylation of downstream signaling molecules. This leads to the inhibition of several signaling pathways, including the PI3K/Akt and Ras/Raf/MAPK pathways, ultimately leading to reduced cell proliferation and survival.
Biochemical and Physiological Effects:
4-{4-[4-(3-Chlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 4-{4-[4-(3-Chlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid is its specificity for EGFR and HER2, which makes it a potentially useful therapeutic agent for cancers that overexpress these receptors. However, one of the limitations of 4-{4-[4-(3-Chlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid is its poor solubility, which can make it difficult to administer in vivo.
Zukünftige Richtungen
For research on 4-{4-[4-(3-Chlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid include the development of more potent and selective inhibitors of EGFR and HER2, as well as the investigation of its potential therapeutic applications in other types of cancer. Additionally, further studies are needed to determine the optimal dosing and administration of 4-{4-[4-(3-Chlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid, as well as its potential toxicity and side effects.
Synthesemethoden
The synthesis of 4-{4-[4-(3-Chlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid involves several steps, starting with the reaction between 3-chloroaniline and piperazine in the presence of a base to yield 4-(3-chlorophenyl)-1-piperazinylamine. This intermediate is then reacted with 4-nitrobenzaldehyde to form the corresponding Schiff base, which is subsequently reduced to the corresponding amine using sodium borohydride. The resulting amine is then coupled with 4-oxo-2-phenyl-2-butenoic acid using a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) to yield 4-{4-[4-(3-Chlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid.
Wissenschaftliche Forschungsanwendungen
4-{4-[4-(3-Chlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of EGFR and HER2, which are overexpressed in many types of cancer, including breast, lung, and colon cancer. Inhibition of these receptors leads to the inhibition of downstream signaling pathways, ultimately leading to reduced cell proliferation and survival.
Eigenschaften
Molekularformel |
C26H24ClN3O3 |
|---|---|
Molekulargewicht |
461.9 g/mol |
IUPAC-Name |
(E)-4-[4-[4-(3-chlorophenyl)piperazin-1-yl]anilino]-4-oxo-2-phenylbut-2-enoic acid |
InChI |
InChI=1S/C26H24ClN3O3/c27-20-7-4-8-23(17-20)30-15-13-29(14-16-30)22-11-9-21(10-12-22)28-25(31)18-24(26(32)33)19-5-2-1-3-6-19/h1-12,17-18H,13-16H2,(H,28,31)(H,32,33)/b24-18+ |
InChI-Schlüssel |
TVDIZUCLEMLGGL-HKOYGPOVSA-N |
Isomerische SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)/C=C(\C3=CC=CC=C3)/C(=O)O)C4=CC(=CC=C4)Cl |
SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)C=C(C3=CC=CC=C3)C(=O)O)C4=CC(=CC=C4)Cl |
Kanonische SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)C=C(C3=CC=CC=C3)C(=O)O)C4=CC(=CC=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




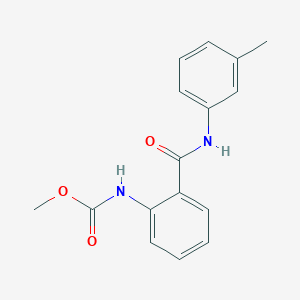
![Methyl 4-[4-(2-methylphenyl)-1-piperazinyl]-4-oxo-2-butenoate](/img/structure/B281917.png)


![Methyl5-[4-(acetylamino)benzoyl]-2-anilino-4-methyl-3-thiophenecarboxylate](/img/structure/B281920.png)
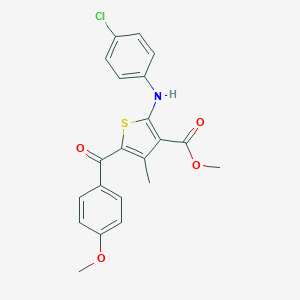
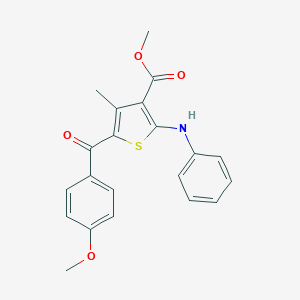
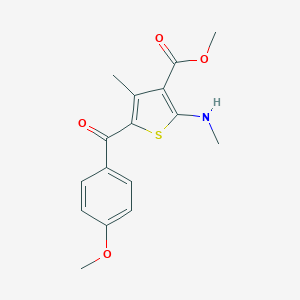

![N-[5-(4-methoxybenzoyl)-4-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B281926.png)
![N-[5-(4-chlorobenzoyl)-4-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B281927.png)

